Molecular Weight and Formula Differentiation Against Bromo and Phenoxy Analogs
Compared with the 2-bromo-5-methoxybenzoyl analog (CAS 1396717-98-8; MW = 380.3 g/mol) and the 2-phenoxybenzoyl analog (CAS 1396878-31-1; MW = 363.5 g/mol), 1-(4-methoxybenzoyl)-4-(thiophen-2-yl)piperidine (MW = 301.4 g/mol) is significantly lighter. This lower molecular weight reduces steric bulk and may improve ligand efficiency metrics in early-stage drug discovery [1].
| Evidence Dimension | Molecular weight (g/mol) |
|---|---|
| Target Compound Data | 301.4 |
| Comparator Or Baseline | 1-(2-Bromo-5-methoxybenzoyl)-4-(thiophen-2-yl)piperidine: 380.3; 1-(2-Phenoxybenzoyl)-4-(thiophen-2-yl)piperidine: 363.5 |
| Quantified Difference | –78.9 g/mol vs. bromo analog (–20.7%); –62.1 g/mol vs. phenoxy analog (–17.1%) |
| Conditions | Calculated from molecular formulas: C₁₇H₁₉NO₂S (target), C₁₇H₁₈BrNO₂S (bromo), C₂₂H₂₁NO₂S (phenoxy) |
Why This Matters
Lower molecular weight within a series often correlates with improved permeability and compliance with Lipinski's Rule of Five, influencing procurement prioritization for oral bioavailability screening.
- [1] Kuujia. 1-(2-Bromo-5-methoxybenzoyl)-4-(thiophen-2-yl)piperidine (CAS 1396717-98-8). View Source
